(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Synthesis Analysis
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is complex, and their synthesis often involves the formation of multiple bonds . These compounds are key components to functional molecules that are used in a variety of everyday applications .Chemical Reactions Analysis
The synthesis of benzo[d]thiazole derivatives often involves heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents . When electron-donating substituents were used, efficient heterocyclisation in the microwave irradiation conditions occurred smoothly to result in the corresponding benzo[d]imidazo[2,1-b]thiazole products .Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives have been synthesized and characterized, demonstrating their potential for various applications. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes have shown antimicrobial activities against bacteria causing infections in different parts of the body, including the mouth, lungs, and gastrointestinal tract (Mishra et al., 2019). Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been reported, showcasing the chemical versatility of benzothiazole derivatives (Mohamed, 2014).
Luminescence Sensing Properties
Benzothiazole derivatives have been explored for their luminescence sensing properties. A study on metal complexes containing bis(thiabendazole) moieties demonstrated their high selectivity and sensitivity as fluorescent chemosensors for ethylene glycol and Fe3+/Cu2+ (Shi et al., 2020).
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been a significant area of research. New benzothiazole acylhydrazones have been synthesized and shown to possess anticancer properties, highlighting the therapeutic potential of benzothiazole scaffolds in developing novel anticancer agents (Osmaniye et al., 2018).
Environmental Applications
Benzothiazole derivatives have been investigated for environmental applications as well. A benzothiazole-based receptor was developed as a chemosensor for detecting Cu2+ and Hg2+ ions in semi-aqueous media, demonstrating the environmental monitoring capabilities of benzothiazole derivatives (Wagh et al., 2015).
Future Directions
The synthesis of benzo[d]thiazole derivatives is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .
Mechanism of Action
are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They attract great interest from researchers for drug design due to their high biological and pharmacological activity .
The synthesis methods of benzothiazoles can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .
Benzothiazoles are key components to functional molecules that are used in a variety of everyday applications . They have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S2/c1-2-28-17(24)9-22-14-6-4-12(23(26)27)8-16(14)30-19(22)21-18(25)11-3-5-13-15(7-11)29-10-20-13/h3-8,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMMUVGLMQBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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